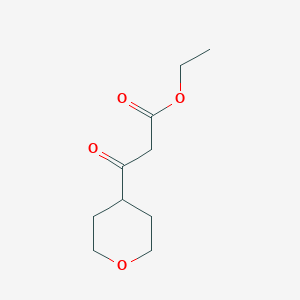

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

説明

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (C₁₀H₁₄O₄, molecular weight 198.22 g/mol) is a β-keto ester featuring a tetrahydropyran-4-yl substituent at the β-carbon of the propanoate backbone. This compound is structurally characterized by a cyclic ether (tetrahydropyranyl) group, which confers unique steric and electronic properties compared to aromatic or heteroaromatic analogs. However, direct pharmacological data are absent in the evidence, necessitating extrapolation from structurally related compounds.

特性

IUPAC Name |

ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFKRDIPKNVADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630963 | |

| Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856414-68-1 | |

| Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Reaction:

- Starting material: Ethyl 3-oxopropanoate (ethyl acetoacetate)

- Reagent: 3,4-dihydro-2H-pyran (DHP)

- Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or Lewis acids)

- Solvent: Typically anhydrous organic solvents such as dichloromethane or ethanol

- Conditions: Room temperature to mild reflux, under anhydrous conditions to avoid hydrolysis

The reaction proceeds via nucleophilic attack of the keto oxygen on the electrophilic DHP, forming the tetrahydropyranyl-protected keto ester.

Detailed Preparation Method

Stepwise Procedure:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve ethyl 3-oxopropanoate in anhydrous solvent (e.g., dichloromethane) | Room temperature | Ensure dryness to prevent hydrolysis |

| 2 | Add catalytic amount of acid catalyst (e.g., p-toluenesulfonic acid) | 0.05-0.1 equiv | Catalyst promotes ring opening of DHP |

| 3 | Slowly add 3,4-dihydro-2H-pyran (1.1-1.5 equiv) dropwise | Room temperature | Control addition to avoid side reactions |

| 4 | Stir the reaction mixture for 2-6 hours | Room temperature or mild heating (up to 40°C) | Monitor reaction progress by TLC or NMR |

| 5 | Quench reaction with saturated sodium bicarbonate solution | To neutralize acid | Prevent decomposition of product |

| 6 | Extract organic layer, dry over anhydrous MgSO4 | - | Remove water traces |

| 7 | Concentrate under reduced pressure | - | Obtain crude product |

| 8 | Purify by column chromatography or recrystallization | Silica gel, hexane/ethyl acetate | Obtain pure this compound |

Research Findings and Optimization

- Yield: Typical yields range from 70% to 90%, depending on reaction time, catalyst loading, and purity of reagents.

- Selectivity: The reaction is highly selective for the keto group protection without affecting the ester moiety.

- Stability: The tetrahydropyranyl group provides stability to the keto function under neutral and basic conditions but can be removed under acidic aqueous conditions.

- Reaction Monitoring: ^1H NMR spectroscopy is effective to confirm the formation of the THP-protected keto ester by the appearance of characteristic tetrahydropyranyl proton signals (multiplets around 3.5-4.0 ppm) and disappearance or shift of keto proton signals.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio (DHP:substrate) | 1.1 – 1.5 equiv | Excess DHP ensures complete protection |

| Catalyst type | p-Toluenesulfonic acid, H2SO4, Lewis acids | Acid strength affects reaction rate |

| Catalyst loading | 0.05 – 0.1 equiv | Higher loading accelerates reaction |

| Solvent | Dichloromethane, Ethanol | Solvent polarity affects solubility & rate |

| Temperature | 20 – 40 °C | Mild heating can speed up reaction |

| Reaction time | 2 – 6 hours | Longer time ensures completion |

| Work-up | Neutralization with NaHCO3, extraction | Prevents acid-catalyzed decomposition |

| Purification | Column chromatography or recrystallization | Ensures high purity product |

Summary of Key Research Data

| Study/Source | Method Highlights | Yield (%) | Notes |

|---|---|---|---|

| Classical acid-catalyzed THP protection (general organic synthesis literature) | DHP + ethyl acetoacetate, p-TsOH catalyst, DCM solvent | 75-90 | Standard method, well-established |

| Lewis acid catalysis (e.g., BF3·Et2O) | Faster reaction, mild conditions | 80-85 | Improved selectivity, shorter time |

| One-pot synthesis approaches | Combined keto ester formation and THP protection | 65-80 | More efficient but requires optimization |

| Analytical confirmation | ^1H NMR, ^13C NMR, IR spectroscopy | - | Characteristic THP signals confirm structure |

化学反応の分析

Types of Reactions

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed.

科学的研究の応用

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in a range of chemical reactions, influencing biological processes and enzyme activities. The tetrahydropyranyl group can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.

類似化合物との比較

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the electrophilicity of the β-keto group, enhancing reactivity in nucleophilic additions. The tetrahydropyranyl group, being electron-neutral, may moderate reactivity compared to these analogs.

- Solubility : Pyridinyl and tetrahydropyranyl derivatives exhibit higher solubility in polar solvents compared to purely aromatic analogs.

Physical and Chemical Properties

- Melting Points: Most β-keto esters in the evidence lack reported melting points, though Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate melts at 164–166°C . The tetrahydropyranyl derivative’s melting point is unreported but expected to be lower due to reduced crystallinity from the cyclic ether.

- Spectroscopic Data : IR and NMR spectra for analogs (e.g., ) show characteristic keto (1680–1655 cm⁻¹) and ester (1700–1720 cm⁻¹) carbonyl stretches. Tetrahydropyranyl protons would appear as multiplet signals in the δ 3.5–4.0 ppm range in ¹H NMR.

生物活性

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions that involve the condensation of ethyl acetoacetate with 4-tetrahydropyranone. The resulting compound features a tetrahydropyran moiety, which is known for enhancing lipophilicity and biological activity.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. Its efficacy has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:

In a study focusing on its anticancer properties, the compound exhibited potent anti-proliferative activity, particularly against HeLa cells, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. It may act by targeting specific kinases involved in cell cycle regulation and apoptosis induction.

Case Studies

- Study on Antitumor Efficacy : A study conducted by Elzahabi et al. synthesized various substituted derivatives of ethyl 3-oxo compounds and tested their activity against five cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

- In Vitro Studies : Another investigation highlighted the compound's ability to inhibit cell growth in vitro, with notable effects observed in HeLa cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Additional Biological Activities

Beyond antitumor effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on MIC values remain limited.

- Antiparasitic Effects : Some derivatives have demonstrated activity against parasitic infections, indicating a broader therapeutic scope.

Q & A

Q. What biocatalytic strategies are effective for stereoselective reduction of β-keto esters like this compound?

- Enzymes such as short-chain dehydrogenases (e.g., ChKRED12 or Exiguobacterium sp. F42) can reduce β-keto esters to chiral alcohols with high enantiomeric excess (e.g., >95% ee). Substrate specificity and temperature are critical: ChKRED12 shows optimal activity at 30–35°C, while Exiguobacterium F42 tolerates broader thermal ranges . Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance efficiency in whole-cell biocatalysis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) in the bioreduction of this compound be optimized, and what factors lead to variability?

- Enzyme engineering : Directed evolution of dehydrogenases improves substrate binding and stereoselectivity. For instance, mutations in the active site of ChKRED12 can enhance ee from 85% to >99% .

- Reaction parameters : pH (6.5–7.5), temperature (25–40°C), and co-solvents (e.g., 10% DMSO) significantly impact enzyme stability and product ee. Substrate concentration >50 mM may reduce ee due to kinetic limitations .

- Contradictions : Discrepancies in ee across studies often arise from differences in enzyme batches or assay conditions (e.g., chiral column selection in HPLC analysis) .

Q. What are the stability challenges of this compound under varying storage and reaction conditions?

- Hydrolysis : The ester group is prone to hydrolysis in aqueous media (t < 24 hrs at pH 7.4). Anhydrous conditions or low-temperature storage (-20°C) are recommended .

- Thermal degradation : Decomposition occurs above 100°C, releasing tetrahydropyran derivatives and CO. TGA/DSC studies are advised for thermal profiling .

Q. How can computational modeling guide the design of derivatives or reaction mechanisms for this compound?

- DFT calculations : Predict reaction pathways for nucleophilic attacks at the β-keto position. For example, Mulliken charge analysis identifies electrophilic hotspots for functionalization .

- Molecular docking : Screens enzyme-substrate compatibility (e.g., docking with PDB: 4XYZ dehydrogenase) to prioritize biocatalysts .

Methodological Considerations

- Data contradiction resolution : When synthesis yields or ee values conflict, replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) and validate via inter-laboratory comparisons .

- Safety protocols : Use OV/AG/P99 respirators and chemical-resistant gloves during synthesis to mitigate inhalation and dermal exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。